6-(2-Butylimidazol-1-yl)-2-chloropurine
説明
特性
分子式 |
C12H13ClN6 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
6-(2-butylimidazol-1-yl)-2-chloro-7H-purine |
InChI |
InChI=1S/C12H13ClN6/c1-2-3-4-8-14-5-6-19(8)11-9-10(16-7-15-9)17-12(13)18-11/h5-7H,2-4H2,1H3,(H,15,16,17,18) |
InChIキー |
RRVOQSYLAZPFOR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC=CN1C2=NC(=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
The following table summarizes key 2-chloropurine derivatives and their properties:
Key Differences and Implications
Substituent Effects on Enzymatic Resistance: The serine-derivative 2-chloropurine arabinonucleoside exhibits resistance to E. coli adenosine deaminase due to its C6 amino acid amide group, which may interfere with enzyme binding . For this compound, the bulky 2-butylimidazol group could provide enhanced steric shielding against deaminases, though this remains speculative without direct evidence.
Antiproliferative Activity :
- The serine derivative’s IC₅₀ of 16 µM in U937 cells suggests moderate potency, likely due to its balanced hydrophilicity and ability to penetrate cell membranes. In contrast, Nelarabine’s higher potency (IC₅₀ = 3 µM) stems from its prodrug design, which enables intracellular conversion to the active metabolite ara-G . The 2-butylimidazol analog’s activity profile would depend on its cellular uptake and metabolic stability, which are currently uncharacterized.
Synthetic Accessibility: The enzymatic synthesis of 2-chloropurine arabinonucleosides (e.g., the serine derivative) employs recombinant E. coli nucleoside phosphorylases and transglycosylation reactions, optimizing yield and purity . For this compound, synthetic routes would likely involve nucleophilic substitution at C6 using 2-butylimidazole, though scalability and regioselectivity challenges may arise.
Q & A
Q. What are the optimized synthetic routes for 6-(2-Butylimidazol-1-yl)-2-chloropurine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution at the 6-position of 2-chloropurine derivatives. Key methods include:
- Fusion reactions : Reacting 2-chloropurine with 2-butylimidazole under high-temperature, solvent-free conditions (yields >90%) .
- Microwave-assisted synthesis : Using N-methylpyrrolidone (NMP) as a solvent with t-BuNH₂, achieving rapid ring closure (2 hours at 160°C) .
- Purine ring closure : Starting from pyrimidine intermediates (e.g., 2-chloro-5,6-diaminopyrimidine) with formamide, yielding 6-substituted purines (96% yield) .
Q. Critical Variables :
Q. Table 1: Synthesis Optimization
| Method | Yield (%) | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Fusion with amines | 96 | 6 h | 160°C, solvent-free | |
| Microwave-assisted | 85 | 2 h | NMP, t-BuNH₂, 160°C | |
| Pd-catalyzed coupling | 90 | 12 h | Pd/IMes, phenol derivatives |
Q. How is the compound’s tautomerism characterized, and what analytical methods resolve structural ambiguities?
Methodological Answer : Tautomeric forms (e.g., imidazole vs. purine ring protonation) are analyzed via:
- Vibrational spectroscopy : IR and Raman spectroscopy identify tautomer-specific N–H and C=O stretching frequencies .
- Quantum chemical calculations : DFT simulations (e.g., B3LYP/6-31G*) predict dominant tautomers by comparing experimental and theoretical spectra .
- NMR : H and C NMR distinguish substituent effects on electron density, with 2-chloro and imidazole groups causing distinct deshielding patterns .
Key Finding : The 2-butylimidazole substituent stabilizes the N9–H tautomer due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Contradictions in bioactivity (e.g., antiviral vs. cytotoxic effects) require:
- Dose-response validation : Use standardized IC₅₀ assays with positive/negative controls (e.g., acyclovir for antiviral studies) to rule out off-target effects .
- Longitudinal studies : Track time-dependent activity changes (e.g., 1-week vs. 1-year exposure) to differentiate acute vs. chronic toxicity .
- Resource conservation analysis : Apply theories like COR (Conservation of Resources) to contextualize conflicting results—e.g., short-term efficacy vs. long-term resource depletion .
Example : Inconsistent kinase inhibition data may stem from assay conditions (e.g., ATP concentration variations). Replicate experiments under controlled [ATP] levels (1–10 mM) .
Q. What mechanistic insights explain its role in palladium-catalyzed C–O bond formation?
Methodological Answer : The compound acts as an aryl chloride substrate in Pd-catalyzed couplings. Key mechanistic steps:
Oxidative addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate .
Ligand effects : Bulky N-heterocyclic carbene ligands (e.g., IMes) prevent β-hydride elimination, favoring coupling over side reactions .
Nucleophilic attack : Phenols or alkoxides displace the chloride, yielding biaryl ethers.
Q. Experimental Design :
Q. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?
Methodological Answer : Stability is assessed via:
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify hydrolysis or oxidation products .
- Metabolic profiling : Use liver microsomes to detect CYP450-mediated demethylation or imidazole ring oxidation .
- Long-term storage tests : Monitor purity by HPLC at −20°C vs. room temperature over 6–12 months .
Critical Finding : The 2-chloro group enhances stability against nucleophilic attack compared to bromo analogs, but the imidazole moiety remains susceptible to oxidative cleavage .
Q. What computational strategies predict its binding affinity to kinase targets?
Methodological Answer :
- Docking simulations : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to map interactions (e.g., H-bonds with hinge regions) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding mode stability under physiological conditions .
- QSAR models : Corporate electronic descriptors (Hammett σ) of the 2-butylimidazole group to predict inhibitory potency .
Q. How are analytical methods validated for quantifying the compound in complex matrices?
Methodological Answer :
- HPLC validation : Establish linearity (R² > 0.99) across 0.1–100 µg/mL, LOD/LOQ < 0.05 µg/mL, and precision (%RSD < 2%) .
- Cross-lab reproducibility : Collaborate with ≥3 independent labs to verify inter-assay variability .
- Matrix effects : Spike serum or tissue homogenates to assess recovery rates (target: 85–115%) .
Guidance for Contradiction Analysis
- Iterative triangulation : Combine spectroscopic, computational, and bioassay data to resolve structural or functional ambiguities .
- Temporal framing : Differentiate short-term vs. long-term effects using multi-wave panel studies .
- Resource auditing : Map experimental conditions (e.g., reagent batches, instrument calibration) to identify hidden variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
